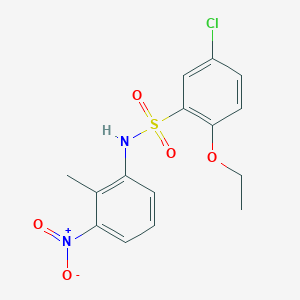![molecular formula C19H15N3O2S2 B4394037 N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4394037.png)
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide
Descripción general
Descripción
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide, also known as BTF, is a chemical compound that has been widely studied for its potential applications in scientific research. BTF is a member of the thiadiazole family of compounds, which are known for their diverse range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the migration and invasion of cancer cells. N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide in lab experiments is its wide range of biological activities. N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for studying various biological processes. However, one limitation of using N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is its potential toxicity. N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to be toxic to some cells at high concentrations, and its toxicity may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide. One area of interest is the development of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide-based therapies for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide, which could lead to the development of more effective therapies. Additionally, the development of new synthesis methods for N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide could lead to the production of more potent and selective compounds. Overall, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.
Aplicaciones Científicas De Investigación
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-12-14-9-5-6-10-15(14)24-16(12)17(23)20-18-21-22-19(26-18)25-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNZBBIBQQTRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2-ethoxyethyl)-8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4393955.png)
![methyl 5-[(3,4-dimethoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4393972.png)
![4-{[(4-methylphenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4393987.png)
![N-[2-ethoxy-5-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4393988.png)

![ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4394006.png)
![3-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4394014.png)

![N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide](/img/structure/B4394023.png)
![N-benzyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4394029.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4394035.png)


![2-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4394055.png)